Cas no 72-89-9 (Coenzyme A, S-acetate)

Acetyl coenzyme A (acetyl CoA) is a membrane impermeable central metabolic intermediate that participates in the TCA cycle and oxidative phosphorylation metabolic processes Acetyl coenzyme A regulates various cellular mechanisms by providing (the only donor) acetyl groups to target amino acid residues to complete post-translational acetylation of proteins Acetyl coenzyme A is also a key precursor for lipid synthesis
Coenzyme A, S-acetate structure
Coenzyme A, S-acetate structure
Coenzyme A, S-acetate
72-89-9
C23H38N7O17P3S
809.57
564035
444493

Coenzyme A, S-acetate Properties

Names and Identifiers

    • Coenzyme A, S-acetate
    • Acetyl coenzyme A
    • ACETYL COENZYME A TRILITHIUM SALT TRIHYDRATE
    • [14C]-Acetylcholine
    • [14C]-Acetyl-Coenzyme A
    • [3H]-A
    • Acetyl choline ion
    • acetylcholine
    • acetylcholine cation
    • Acetylcholinum
    • Acetyl-CoA,Tri-Na
    • Acetyl-Coenzyme A
    • acetylocholine
    • Ach
    • Azetylcholin
    • Choline acetate (ester)
    • trilithium,[2-[[[[4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate,trihydrate
    • S-Acetyl coenzyme A
    • Acetyl coenzyme A
    • Acetyl CoA
    • S-acetylcoenzym A
    • acetyl-S-Coenzyme A
    • S-Acetylcoenzyme A
    • ac-CoA
    • acetylcoenzyme-A
    • 66874-07-5
    • UNII-76Q83YLO3O
    • LMFA07050281
    • 11C-Acetylcoenzyme-A; (Acyl-CoA); [M+H]+;
    • S-acetyl CoA
    • acetylCoA
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate
    • C00024
    • ACO
    • MOLI001840
    • HY-114293
    • AKOS025311419
    • 3'-phosphoadenosine 5'-(3-{(3R)-4-[(3-{[2-(acetylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)
    • ac-S-CoA
    • S-acetate CoA
    • CHEMBL1230809
    • D01AWE
    • SCHEMBL6086
    • DTXSID30992686
    • ZSLZBFCDCINBPY-ZSJPKINUSA-N
    • S-Acetyl coenzyme A
    • S-acetate Coenzyme A
    • S-acetyl-CoA
    • BDBM50541870
    • Q715317
    • ACETYL COENZYME A
    • S-acetyl-coenzyme A
    • C23-H38-N7-O17-P3-S
    • acetyl coenzyme-A
    • ac-Coenzyme A
    • 72-89-9
    • 12-Hydroxy Taurolithocholic Acid Sulfate Disodium Salt
    • acetyl-CoA
    • 76Q83YLO3O
    • acetyl-S-CoA
    • 9H-purin-6-amine,9-[5-O-[[[[[(3R)-4-[[3-[[2-(acetylthio)ethyl]amino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl]oxy]hydroxyphosphinyl]oxy]hydroxyphosphinyl]-3-O-phosphono-beta-D-ribofuranosy
    • CHEBI:15351
    • acetyl coenzyme *a
    • GTPL3038
    • AcCoA
    • l]-
    • BDBM213238
    • CS-0081944
    • EINECS 200-790-9
    • ac-S-Coenzyme A
    • C23H38N7O17P3S
    • MeSH ID: D000105
    • S-{(9R,13S,15S)-17-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-9,13,15-trihydroxy-10,10-dimethyl-13,15-dioxido-4,8-dioxo-12,14,16-trioxa-3,7-diaza-13,15-diphosphaheptadec-1-yl} ethanethioate (non-preferred name)
    • NS00016933
    • acetyl-CoA tetraanion
    • acetyl-coenzyme A(4-)
    • AcCoA(4-)
    • DB-074639
    • +Expand
    • ZSLZBFCDCINBPY-ZSJPKINUSA-N
    • 1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)/t13-,16-,17-,18+,22-/m1/s1
    • O[C@@H]1[C@H](OP(O)(O)=O)[C@@H](COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)C)O[C@H]1N1C=NC2=C(N=CN=C12)N

Computed Properties

  • 809.12600
  • 9
  • 22
  • 20
  • 809.126
  • 51
  • 1380
  • 0
  • 5
  • 0
  • 0
  • 0
  • 1
  • _5.6
  • 389Ų

Experimental Properties

  • 0.94640
  • 425.34000
  • 1.718
  • 1.903

Coenzyme A, S-acetate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1
Reference
De novo biosynthesis of alpha-zingiberene from glucose in Escherichia coli
By Zhang, Suping et al, Biochemical Engineering Journal, 2021, 176, 108188

Synthetic Circuit 2

Reaction Conditions
1.1R:MgCl2, R:KCl, C:9027-46-7, S:H2O, pH 8.1
Reference
Engineering potassium activation into biosynthetic thiolase
By Marshall, Andrew C. and Bruning, John B., Biochemical Journal, 2021, 478(15), 3047-3062

Synthetic Circuit 3

Reaction Conditions
1.1R:MgCl2, C:9013-18-7, C:Cleland's reagent, C:34369-07-8, C:Ortho-Gynol, S:H2O, 2 h, 30°C, pH 8
1.2R:CHCl3
Reference
Identification of an α-Oxoamine Synthase and a One-Pot Two-Step Enzymatic Synthesis of α-Amino Ketones
By Zhou, Ting et al, Organic Letters, 2021, 23(1), 37-41

Synthetic Circuit 4

Reaction Conditions
1.1R:D-Glucose, S:H2O, 28 h
Reference
Engineered ethanol-driven biosynthetic system for improving production of acetyl-CoA derived drugs in Crabtree-negative yeast
By Liu, Yiqi et al, Metabolic Engineering, 2019, 54, 275-284

Synthetic Circuit 5

Reaction Conditions
1.1S:H2O, 72 h, 37°C
Reference
Metabolic engineering of Clostridium acetobutylicum for the production of butyl butyrate
By Noh, Hyeon Ji et al, Applied Microbiology and Biotechnology, 2018, 102(19), 8319-8327

Synthetic Circuit 6

Reaction Conditions
1.1R:R:MgCl2, C:9027-42-3, C:9029-91-8, S:H2O, 1 h, 30°C, pH 7.4
Reference
Biocatalytic Total Synthesis of Ikarugamycin
By Greunke, Christian et al, Angewandte Chemie, 2017, 56(15), 4351-4355

Synthetic Circuit 7

Reaction Conditions
1.1R:EtN(Pr-i)2, R:PyBOP, S:CH2Cl2, 12 h, rt
2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt
3.1S:AcOH, S:H2O, 5 h, rt
4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5
4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5
4.3R:HCO2H, S:H2O, S:MeCN
Reference
Chemoenzymatic Synthesis of Acyl Coenzyme A Substrates Enables in Situ Labeling of Small Molecules and Proteins
By Agarwal, Vinayak et al, Organic Letters, 2015, 17(18), 4452-4455

Synthetic Circuit 8

Reaction Conditions
1.1S:THF, 24 h, rt
2.1R:NaI, S:Me2CO, 24 h, rt
3.1R:NaOH, S:H2O, 6 h, rt, pH 9
3.2R:HCl, S:H2O, rt, pH 2
Reference
Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium
By Pal, Mohan and Bearne, Stephen L., Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763

Synthetic Circuit 9

Reaction Conditions
1.1R:
2.12 min, rt
3.1C:9027-46-7
Reference
LsrF, a coenzyme A-dependent thiolase, catalyzes the terminal step in processing the quorum sensing signal autoinducer-2
By Marques, Joao C. et al, Proceedings of the National Academy of Sciences of the United States of America, 2014, 111(39), 14235-14240

Synthetic Circuit 10

Reaction Conditions
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
2.1R:Codehydrase I, S:H2O, overnight, 37°C, pH 7.5
Reference
Extending Carbon Chain Length of 1-Butanol Pathway for 1-Hexanol Synthesis from Glucose by Engineered Escherichia coli
By Dekishima, Yasumasa et al, Journal of the American Chemical Society, 2011, 133(30), 11399-11401

Synthetic Circuit 11

Reaction Conditions
1.1R:KHCO3, S:H2O, S:MeCN, 10 min, rt
1.2R:HCl, S:H2O, pH 2
Reference
Substrate Specificity of 2-Hydroxyglutaryl-CoA Dehydratase from Clostridium symbiosum: Toward a Bio-Based Production of Adipic Acid
By Parthasarathy, Anutthaman et al, Biochemistry, 2011, 50(17), 3540-3550

Synthetic Circuit 12

Reaction Conditions
1.1R:KHCO3, S:H2O, S:MeCN, rt
1.2R:H+, pH 2
Reference
On the thermodynamic equilibrium between (R)-2-hydroxyacyl-CoA and 2-enoyl-CoA
By Parthasarathy, Anutthaman et al, FEBS Journal, 2010, 277(7), 1738-1746

Synthetic Circuit 13

Reaction Conditions
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, 23°C, pH 3-5
Reference
Point Mutations (Q19P and N23K) Increase the Operational Solubility of a 2α-O-Benzoyltransferase that Conveys Various Acyl Groups from CoA to a Taxane Acceptor
By Nawarathne, Irosha N. and Walker, Kevin D., Journal of Natural Products, 2010, 73(2), 151-159

Synthetic Circuit 14

Reaction Conditions
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, pH 3-5
Reference
An N-Aroyltransferase of the BAHD Superfamily Has Broad Aroyl CoA Specificity in Vitro with Analogues of N-Dearoylpaclitaxel
By Nevarez, Danielle M. et al, Journal of the American Chemical Society, 2009, 131(16), 5994-6002

Synthetic Circuit 15

Reaction Conditions
1.1S:H2O
Reference
Thioester hydrolysis and C-C bond formation by carboxymethylproline synthase from the crotonase superfamily
By Batchelar, Edward T. et al, Angewandte Chemie, 2008, 47(48), 9322-9325

Synthetic Circuit 16

Reaction Conditions
1.1
Reference
Bacillus cereus strain 10-L-2 produces two arylamine N-acetyltransferases that transform 4-phenylenediamine into 4-aminoacetanilide
By Mulyono et al, Journal of Bioscience and Bioengineering, 2007, 103(2), 147-154

Synthetic Circuit 17

Reaction Conditions
1.1C:1H-Imidazole, S:H2O, 10 min, rt
Reference
A simple and efficient method to prepare thio-esters in aqueous solutions
By Coleman, Tricia M. et al, Tetrahedron Letters, 2005, 46(25), 4307-4310

Synthetic Circuit 18

Reaction Conditions
1.1R:R:R:S:H2O
Reference
6-Deoxyerythronolide B Analogue Production in Escherichia coli through Metabolic Pathway Engineering
By Kennedy, Jonathan et al, Biochemistry, 2003, 42(48), 14342-14348

Coenzyme A, S-acetate Raw materials

Coenzyme A, S-acetate Preparation Products

Coenzyme A, S-acetate Suppliers

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